Methylbenzethonium chloride

Description

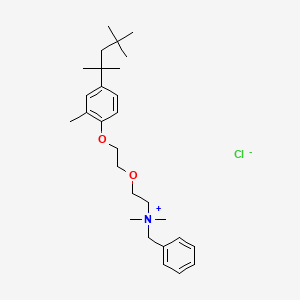

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLBLDNRUUYQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101912-16-7, 1320-44-1, 25155-18-4 | |

| Record name | Quat 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylbenzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Methylbenzethonium chloride for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a synthetic quaternary ammonium (B1175870) salt. It belongs to a class of compounds known as cationic surfactants, which are characterized by a positively charged nitrogen atom. This structure imparts potent antimicrobial and surfactant properties. Chemically, it is known as N,N-Dimethyl-N-(2-[2-(methyl-4-[1,1,3,3-tetramethylbutyl]phenoxy)ethoxy]ethyl)benzylammonium chloride.[1][2] Due to its broad-spectrum efficacy against bacteria, fungi, and viruses, it is utilized as a topical antiseptic and disinfectant.[1][3][4] In the research sphere, its applications are expanding, with studies exploring its potential in anti-leishmanial therapy, as a selective agent against undifferentiated cells, and in cancer research.[1][5][6] This guide provides an in-depth overview of its physicochemical properties, mechanism of action, and key experimental protocols for its application in a research setting.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research, particularly in formulation, dosage, and interpretation of experimental results.

| Property | Value |

| CAS Number | 25155-18-4 |

| Molecular Formula | C₂₈H₄₄ClNO₂ |

| Molecular Weight | 462.11 g/mol |

| Appearance | Colorless or white crystals; odorless; bitter taste. |

| Melting Point | 159-163 °C |

| Solubility | Readily soluble in water, alcohol, chloroform, and hot benzene. Insoluble in ether and carbon tetrachloride. |

| LogP | 3.38480 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 12 |

Research Applications

This compound has demonstrated a range of biological activities, making it a valuable tool in various research fields.

-

Antimicrobial Research: As a quaternary ammonium compound, this compound exhibits broad-spectrum antimicrobial activity.[1][4] It is effective against a wide range of bacteria and fungi.[3][7] Its primary use in this area is as a topical anti-infective agent.[8]

-

Anti-leishmanial Activity: Studies have shown that this compound possesses potent in vitro activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis.[1][5] This has led to its investigation as a potential therapeutic agent for this neglected tropical disease.[8]

-

Cancer Research: Research has identified this compound as a compound with selective toxicity against undifferentiated cells, such as embryonic stem cells, while having a lesser effect on differentiated cells like fibroblasts.[1] This selectivity has prompted investigations into its potential as an anticancer agent.[1][9] Studies have shown it can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those from lung and head and neck cancers.[9][10][11][12]

-

Stem Cell Research: Due to its selective toxicity towards undifferentiated cells, it has been used in studies to identify and assess small molecules that induce stem cell death.[5][6]

Mechanism of Action

The primary mechanism of action of this compound is attributed to its cationic surfactant properties.[1] As a positively charged molecule, it interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[13] This interaction disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell lysis and death.[1][13]

In the context of its anticancer activity, the mechanism is more complex and appears to involve the induction of apoptosis.[9][10] Research suggests that it can lead to a loss of mitochondrial membrane potential, an increase in cytosolic calcium, and the activation of caspases, which are key enzymes in the apoptotic pathway.[9][10] Furthermore, some studies indicate that it can influence key signaling pathways involved in cell proliferation and survival, such as the STAT3 and p38 MAPK pathways.[11][12]

Proposed mechanism of action for this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial or fungal culture in logarithmic growth phase

-

This compound stock solution (e.g., in DMSO or water)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 200 µL of the this compound stock solution (at twice the highest desired concentration). Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column.

-

Inoculation: Add 100 µL of the prepared inoculum to each well.

-

Controls: Include a positive control (inoculum without this compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.

References

- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]

- 2. This compound 25155-18-4 [sigmaaldrich.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mpbio.com [mpbio.com]

- 6. scbt.com [scbt.com]

- 7. CAS 25155-18-4: this compound | CymitQuimica [cymitquimica.com]

- 8. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

A Comprehensive Technical Guide to Research-Grade Methylbenzethonium Chloride (CAS 25155-18-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Methylbenzethonium chloride (CAS 25155-18-4), a quaternary ammonium (B1175870) salt with significant applications in antimicrobial, anticancer, and antileishmanial research.[1][2] This document details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols, serving as a critical resource for its application in a laboratory setting.

Core Compound Identification and Properties

This compound is a synthetic quaternary ammonium compound characterized by its cationic surfactant properties.[3] Structurally, it comprises a benzyl (B1604629) group, a dimethylammonium moiety, and a phenoxy-ethoxy-ethyl chain substituted with methyl and 1,1,3,3-tetramethylbutyl groups.[3] This amphiphilic nature is central to its biological activity.[3]

Table 1: Chemical and Physical Properties

| Property | Data | Reference(s) |

| CAS Number | 25155-18-4 | [1][4] |

| Molecular Formula | C₂₈H₄₄ClNO₂ | [1][4][] |

| Molecular Weight | 462.11 g/mol | [1][4][] |

| IUPAC Name | benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | [][6] |

| Synonyms | N,N-Dimethyl-N-(2-[2-(methyl-4-[1,1,3,3-tetramethylbutyl]phenoxy)ethoxy]ethyl)benzylammonium chloride, Diaparene Chloride | [1][4][7] |

| Appearance | White solid/powder | [2] |

| Solubility | Soluble in water | [][7] |

Table 2: Research-Grade Purity and Specifications

| Specification | Typical Value(s) | Analytical Method(s) | Reference(s) |

| Purity (Assay) | ≥95%, ≥98%, >99% | TLC, HPLC | [1][2][4][] |

| Grade | Reagent Grade, ACS Grade | - | [2][8] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to function as a cationic surfactant and disrupt cellular membranes.[3][7]

Antimicrobial Activity

As a quaternary ammonium compound, its primary antimicrobial mechanism involves the disruption of microbial cell membranes.[3][9] The positively charged head group interacts with negatively charged components of the bacterial cell wall, while the hydrophobic tail penetrates the lipid bilayer.[9] This leads to increased membrane permeability, leakage of essential intracellular contents, protein denaturation, and ultimately, cell lysis and death.[3][9] It is effective against a wide range of bacteria, fungi, and viruses.[3][10][11]

Anticancer Properties

Recent research has identified this compound as a potent agent against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and lung cancer.[3] Its anticancer effects are multifaceted:

-

Apoptosis Induction : It induces programmed cell death (apoptosis) in cancer cells.[3][12] This is often mediated through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the activation of caspases.[3][12]

-

Inhibition of Signaling Pathways : Studies on the closely related compound benzethonium (B1203444) chloride show it can inhibit key cancer-promoting signaling pathways. It has been identified as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) by preventing its phosphorylation and dimerization.[13][14] It has also been shown to decrease the phosphorylation of proteins in the MAPK/ERK pathway (JNK, ERK, and p38).[13]

-

Selective Toxicity : It has demonstrated selective toxicity against undifferentiated cells, such as embryonic stem cells and cancer cells, while sparing normal differentiated cells like fibroblasts.[3]

Antileishmanial Activity

This compound has demonstrated significant activity against Leishmania major.[3] In combination with paromomycin, it has achieved high cure rates in clinical studies for cutaneous leishmaniasis.[3] Electron microscopy studies suggest its mechanism involves causing structural damage to the parasite's mitochondria.[3]

Table 3: Quantitative Biological Activity Data

| Activity Type | Cell Line / Organism | Endpoint | Value | Reference(s) |

| Anticancer | FaDu (Hypopharyngeal Squamous) | ED₅₀ | 3.8 µmol/L | [3] |

| Anticancer | C666-1 (Nasopharyngeal Cancer) | ED₅₀ | 5.3 µmol/L | [3] |

| Cytotoxicity | NIH 3T3 (Mouse Fibroblast) | ED₅₀ | 42.2 µmol/L | [3] |

| Cytotoxicity | GM05757 (Human Fibroblast) | ED₅₀ | 17.0 µmol/L | [3] |

| Acute Toxicity | Rat | LD₅₀ | 295 mg/kg (Oral) | [3] |

Experimental Protocols

Detailed and validated protocols are essential for obtaining reproducible results. The following sections describe standard methodologies for assessing the biological activity and purity of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a specific cell line.

Materials:

-

Target cell line (e.g., FaDu, HCE-T)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the prepared dilutions. Include vehicle-only controls (negative control) and a positive control for cell death (e.g., 1% Triton X-100).[15]

-

Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[12][15]

-

MTT Addition: After incubation, remove the treatment medium. Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[15]

-

Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the ED₅₀/IC₅₀ value.[15]

Protocol: Antimicrobial Susceptibility (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a specific bacterial or fungal strain.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Microorganism culture in logarithmic growth phase

-

This compound stock solution

Methodology:

-

Inoculum Preparation: Dilute the microbial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of a starting concentration of this compound to the first column and perform 2-fold serial dilutions across the plate.[16]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes in broth only) and a negative control (broth only).[17]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[16][17]

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism, assessed visually or with a plate reader.[16]

Protocol: Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and assessing its purity.

Objective: To quantify this compound and identify impurities in a sample.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase). Sample preparation may involve hydrolysis and liquid-liquid extraction for complex matrices.[3]

-

Standard Curve: Prepare a series of standard solutions of known concentrations to generate a standard curve. A typical detection limit is around 0.003 µg/mL.[3]

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection at approximately 275 nm is widely used.[3]

-

-

Analysis: Inject the sample and standards into the HPLC system.

-

Quantification: Compare the peak area of the analyte in the sample to the standard curve to determine its concentration and calculate the purity.

Conclusion

This compound (CAS 25155-18-4) is a versatile quaternary ammonium compound with well-documented antimicrobial efficacy and emerging potential as an anticancer and antileishmanial agent. Its primary mechanism of action involves the disruption of cell membrane integrity, while its anticancer effects are further linked to the inhibition of critical signaling pathways like STAT3. For researchers, adherence to standardized protocols for purity analysis and bioactivity assessment is crucial for generating reliable and reproducible data. This guide provides the foundational technical information required to effectively utilize research-grade this compound in diverse scientific applications.

References

- 1. scbt.com [scbt.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | 25155-18-4 | Benchchem [benchchem.com]

- 4. This compound 25155-18-4 [sigmaaldrich.com]

- 6. CAS RN 25155-18-4 | Fisher Scientific [fishersci.fi]

- 7. CAS 25155-18-4: this compound | CymitQuimica [cymitquimica.com]

- 8. CAS RN 25155-18-4 | Fisher Scientific [fishersci.ca]

- 9. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CAS No. 25155-18-4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of Methylbenzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its efficacy against a range of microorganisms, including bacteria, fungi, protozoa, and viruses. The primary mechanism of action involves the disruption of microbial cell membranes, leading to the loss of cellular integrity and subsequent cell death. This document summarizes available quantitative data on its antimicrobial activity, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antimicrobial Spectrum and Efficacy

This compound exhibits significant antimicrobial properties against a variety of pathogens.[1] As a cationic surfactant, it is effective against a wide range of bacteria and fungi.[1]

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not extensively documented in publicly available literature, data for the closely related compound, benzethonium (B1203444) chloride, provides valuable insight into the expected activity of QACs. It has been noted that even slight structural differences can influence the antimicrobial efficacy of these compounds.

Table 1: Representative Antibacterial Activity of Benzethonium Chloride

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 1 - 4[2] | > MIC[3] |

| Escherichia coli | Gram-negative | > 32 | > MIC |

Note: Data for benzethonium chloride is presented as a proxy for this compound due to a lack of specific data for the latter.

Antifungal Activity

This compound has demonstrated efficacy against fungal pathogens, highlighting its potential for use in treating fungal infections.[1] Quantitative data, however, is limited.

Antiprotozoal Activity

Significant research has been conducted on the in vitro activity of this compound against Leishmania major, the causative agent of cutaneous leishmaniasis.

Table 2: Antiprotozoal Activity of this compound

| Microorganism | Form | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Leishmania major | Promastigotes | 2 | ~100% killing within 4 days[4][5] |

| Leishmania major | Amastigotes | 2 | 87% killing within 4 days[4][5] |

Studies have shown that this compound decreases the growth of both promastigotes and amastigotes of Leishmania major at concentrations ranging from 0.1 to 2.5 µg/mL.[4][5] Electron microscopy has revealed that the compound causes marked swelling of the mitochondria in treated parasites.[4][5]

Antiviral Activity

Quaternary ammonium compounds, including this compound, are known to be effective against enveloped viruses.[6] Their positively charged nitrogen atom interacts with the negatively charged components of the viral envelope, leading to its disruption.[6][7] This disruption results in the inactivation of the virus.[6] The efficacy against non-enveloped viruses is generally considered to be more limited.[8]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound, as with other QACs, is the disruption of the microbial cell membrane.[1][7] This process can be broken down into several key stages:

-

Adsorption and Binding: The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.[7][9]

-

Membrane Disruption: The hydrophobic tail of the molecule penetrates the lipid bilayer of the cell membrane, leading to disorganization and increased permeability.[7][9]

-

Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential cytoplasmic components, such as ions, ATP, and nucleic acids.[7]

-

Enzyme Inhibition and Protein Denaturation: this compound can also interfere with essential membrane-bound proteins and enzymes, further disrupting cellular processes.[7]

-

Cell Death: The culmination of these events leads to the death of the microorganism.

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Materials:

-

96-well sterile microtiter plates[11]

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]

-

Bacterial/fungal culture in logarithmic growth phase

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the stock solution to the first well of each row to be tested and mix well. d. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.[11]

-

Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. b. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).[11] c. Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[11]

-

Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[3]

Caption: Broth Microdilution MIC Assay Workflow.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).

-

Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).[12]

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).[3][12]

Time-Kill Kinetic Assay

This protocol is based on the ASTM E2315 standard guide.[13][14][15][16]

Materials:

-

Sterile test tubes or flasks

-

Microbial culture in logarithmic growth phase

-

This compound solution at the desired test concentration

-

Neutralizing broth

-

Sterile saline or buffer

-

Appropriate agar plates

-

Incubator

-

Timer

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or buffer to a final concentration of approximately 10⁶ CFU/mL.[15]

-

Exposure: a. Add a specified volume of the microbial suspension to a tube containing the this compound solution. b. Simultaneously, add the same volume of inoculum to a control tube containing only sterile saline or buffer. c. Start the timer immediately upon inoculation.

-

Sampling: At predetermined time points (e.g., 30 seconds, 1, 5, 15, and 30 minutes), withdraw an aliquot from both the test and control tubes.[15]

-

Neutralization and Plating: a. Immediately transfer the aliquot into a neutralizing broth to stop the antimicrobial action. b. Perform serial dilutions of the neutralized sample in sterile saline. c. Plate the dilutions onto appropriate agar plates.

-

Incubation and Enumeration: a. Incubate the plates at the appropriate temperature and duration. b. Count the number of colonies on the plates to determine the CFU/mL at each time point for both the test and control.

-

Data Analysis: Calculate the log₁₀ reduction in viable microorganisms at each time point compared to the control. A ≥3-log₁₀ reduction (99.9% kill) is typically considered bactericidal.[15]

Caption: Time-Kill Kinetic Assay Workflow.

Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This protocol provides a method for quantifying total biofilm biomass.[17][18][19][20][21]

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

This compound solution

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Biofilm Formation: a. Add 100 µL of a standardized bacterial suspension to the wells of a 96-well plate. b. Incubate the plate for 24-48 hours at an appropriate temperature to allow for biofilm formation.[19]

-

Treatment: a. Gently remove the planktonic (free-floating) bacteria by washing the wells with PBS. b. Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms. c. Incubate for a further 24 hours.

-

Staining: a. Discard the medium and wash the wells with PBS to remove any remaining planktonic cells. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[19]

-

Washing and Solubilization: a. Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[19] b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[19]

-

Quantification: a. Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[19] b. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17] The absorbance is proportional to the biofilm biomass.

Conclusion

This compound is a broad-spectrum antimicrobial agent with demonstrated activity against bacteria, fungi, protozoa, and enveloped viruses. Its primary mechanism of action, the disruption of microbial cell membranes, makes it an effective component in various disinfectant and antiseptic formulations. While specific quantitative data for this compound remains somewhat limited in the public domain, the information available for closely related quaternary ammonium compounds, combined with the detailed experimental protocols provided herein, offers a solid foundation for further research and development in the field of antimicrobial science. Future studies should focus on generating a more comprehensive quantitative dataset for this compound to better delineate its full antimicrobial potential.

References

- 1. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 2. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. Leishmania major: antileishmanial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 8. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 12. microchemlab.com [microchemlab.com]

- 13. microchemlab.com [microchemlab.com]

- 14. accugenlabs.com [accugenlabs.com]

- 15. matestlabs.com [matestlabs.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Crystal violet staining protocol | Abcam [abcam.com]

- 18. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]

- 19. static.igem.org [static.igem.org]

- 20. ableweb.org [ableweb.org]

- 21. youtube.com [youtube.com]

Initial investigation into Methylbenzethonium chloride cytotoxicity

An In-depth Technical Guide to the Cytotoxicity of Methylbenzethonium Chloride For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary ammonium (B1175870) compound used in cosmetics and personal care products as a topical antimicrobial agent and preservative.[1] Structurally and functionally, it is closely related to Benzethonium (B1203444) chloride, another widely studied cationic surfactant.[2][3] Understanding the cytotoxicity of this compound is crucial for assessing its safety profile and exploring its potential therapeutic applications, such as its anticancer properties.[4] As a cationic and amphiphilic molecule, its primary mode of interaction is with negatively charged cellular membranes, which initiates a cascade of cytotoxic events.[5][6] This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, leveraging extensive data from its analogue Benzethonium chloride to present quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound and its analogues are multifaceted, primarily targeting the fundamental cellular processes of cancer cells.[2] The primary mechanism involves the disruption of cell membrane integrity due to the compound's amphiphilic nature, which allows it to integrate into the lipid bilayer.[6][7] This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[7]

Beyond simple membrane disruption, these compounds trigger programmed cell death, or apoptosis.[8] Key events in this process include:

-

Mitochondrial Dysfunction : As the only negatively charged organelle, the mitochondrion is a key target.[5] The compounds cause a loss of mitochondrial membrane potential (ΔΨm), which is a critical event in the intrinsic apoptotic pathway.[2][4] This disruption impairs ATP synthesis and leads to the release of pro-apoptotic factors.[5]

-

Induction of Apoptosis and Caspase Activation : Treatment with these compounds induces morphological changes associated with apoptosis, such as nuclear condensation and blebbing.[2][9] This process is mediated by the activation of caspases, a family of proteases essential for apoptosis. Specifically, Caspase-2, -3, -8, and -9 have been shown to be activated.[9][10]

-

Modulation of Signaling Pathways : Recent studies show that Benzethonium chloride can act as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) by preventing its phosphorylation, dimerization, and nuclear translocation.[10][11] This leads to the downregulation of downstream anti-apoptotic proteins like MCL-1 and BCL-2.[10] Additionally, it has been shown to inhibit MAPK/ERK signaling pathways (JNK, ERK, and p38), which are involved in cell proliferation and survival.[11]

Quantitative Cytotoxicity Data

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the cytotoxic effects of Benzethonium chloride, a close analogue of this compound, across a range of human cancer and normal cell lines.

| Cell Line | Cell Type | Assay Type | Incubation Time | IC50 / EC50 (µM) |

| FaDu | Hypopharyngeal Squamous Cancer | Tetrazolium-based (MTS) | 48 hours | 3.8[4][12] |

| C666-1 | Nasopharyngeal Cancer | Tetrazolium-based (MTS) | 48 hours | 5.3[4][12] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | Not Specified | Not Specified | ~10-20 (inferred)[11] |

| NIH 3T3 | Untransformed Mouse Fibroblast | Tetrazolium-based (MTS) | 48 hours | 42.2[4][12] |

| GM05757 | Primary Normal Human Fibroblast | Tetrazolium-based (MTS) | 48 hours | 17.0[4][12] |

Experimental Protocols

Standardized protocols are essential for accurately assessing cytotoxicity. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13]

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include untreated and solvent controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[13]

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

LDH assay kit (containing reaction solution, stop solution, and lysis buffer)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]

-

Sample Collection: After incubation, centrifuge the plate to pellet any detached cells.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well and incubate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Data Acquisition: Measure the absorbance at a wavelength of 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

Materials:

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest cells (including floating and adherent cells) and wash with cold PBS.

-

Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer in a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Data Acquisition: Analyze the samples by flow cytometry within one hour.[13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Signaling Pathways in this compound-Induced Cytotoxicity

Caption: Signaling cascade of this compound cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for MTT and LDH cytotoxicity assays.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Cationic surfactants induce apoptosis in normal and cancer cells - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Effects of Methylbenzethonium Chloride on Eukaryotic Cell Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound, is a potent cationic surfactant with broad-spectrum antimicrobial and cytotoxic properties. Its primary mechanism of action involves the disruption of eukaryotic cell membrane integrity. This technical guide provides a comprehensive overview of the effects of this compound on the plasma membrane, detailing its mechanism of action, quantitative cytotoxic effects, detailed experimental protocols for assessing membrane damage, and the subsequent intracellular signaling cascades.

Mechanism of Action: Disruption of the Lipid Bilayer

As a cationic and amphiphilic molecule, this compound's primary target is the cell membrane.[1] Its positively charged quaternary ammonium head interacts with the negatively charged components of the phospholipid bilayer, while its hydrophobic tail penetrates the lipid core.[2] This insertion disrupts the organized structure of the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[1][2] This disruption of membrane integrity is a key factor in its cytotoxic and antimicrobial activities.

Quantitative Data: Cytotoxic Effects

The cytotoxic effects of this compound and its close structural analog, benzethonium (B1203444) chloride, have been quantified across various eukaryotic cell lines. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) values are summarized below.

Table 1: Cytotoxicity of this compound

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | ED50 (µM) |

| FaDu | Hypopharyngeal Squamous Cancer | Tetrazolium-based | 48 | 3.8 |

| C666-1 | Nasopharyngeal Cancer | Tetrazolium-based | 48 | 5.3 |

| NIH 3T3 | Untransformed Mouse Fibroblast | Tetrazolium-based | 48 | 42.2 |

| GM05757 | Primary Normal Human Fibroblast | Tetrazolium-based | 48 | 17.0 |

Data sourced from a high-throughput screening study.[1]

Table 2: Cytotoxicity of Benzethonium Chloride (Structural Analog)

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | EC50/IC50 (µM) |

| FaDu | Hypopharyngeal Squamous Cancer | Tetrazolium-based | 48 | 3.8 |

| C666-1 | Nasopharyngeal Cancer | Tetrazolium-based | 48 | 5.3 |

| NIH 3T3 | Untransformed Mouse Fibroblast | Tetrazolium-based | 48 | 42.2 |

| GM05757 | Primary Normal Human Fibroblast | Tetrazolium-based | 48 | 17.0 |

| V79 | Chinese Hamster Lung | Growth Inhibition | 24-48 | >30 µg/mL |

| V79 | Chinese Hamster Lung | Cell Survival | 2-24 | 11.4-75.0% inhibition at 10 µg/mL |

Data compiled from multiple sources.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cell membrane integrity.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This colorimetric assay quantifies the release of LDH from cells with damaged membranes.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

LDH assay kit (containing reaction solution, stop solution, and lysis buffer)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells.

-

Controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with lysis buffer.

-

Vehicle control: Cells treated with the vehicle used to dissolve the compound.

-

Culture medium background: Medium without cells.

-

-

Incubation: Incubate the plate for the desired time at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes and carefully transfer 50 µL of the supernatant from each well to a new plate.

-

LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay uses calcein (B42510) AM to stain live cells (green) and ethidium (B1194527) homodimer-1 (EthD-1) to stain dead cells (red).

Materials:

-

Live/Dead Viability/Cytotoxicity Kit

-

Fluorescence microscope or microplate reader

Protocol:

-

Prepare Staining Solution: Prepare a working solution of calcein AM and EthD-1 in a suitable buffer as per the kit instructions.

-

Cell Treatment: Treat cells with this compound in a suitable culture vessel.

-

Staining: Remove the culture medium and add the Live/Dead staining solution to the cells.

-

Incubation: Incubate for 30-45 minutes at room temperature or 37°C as recommended by the kit.

-

Imaging/Quantification:

-

Fluorescence Microscopy: Observe the cells using appropriate filter sets for green (live) and red (dead) fluorescence.

-

Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each dye.

-

-

Data Analysis: Determine the percentage of live and dead cells by comparing the fluorescence intensities to controls.

Signaling Pathways and Logical Relationships

The disruption of cell membrane integrity by this compound is a significant cellular stressor that initiates a cascade of intracellular signaling events.

Proposed Signaling Pathway of this compound-Induced Cell Death

Caption: Proposed signaling cascade following membrane disruption by this compound.

Experimental Workflow for Assessing Membrane Integrity

Caption: A logical workflow for the experimental assessment of membrane integrity.

Conclusion

This compound exerts its cytotoxic effects on eukaryotic cells primarily through the disruption of cell membrane integrity. This guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental approaches required for its study. The detailed protocols and visualized pathways offer a framework for researchers to further investigate the nuanced interactions of this compound with eukaryotic cell membranes and its potential applications in drug development. Further research is warranted to elucidate the immediate signaling events at the plasma membrane and the precise biophysical alterations induced by this compound.

References

The Discovery of Methylbenzethonium Chloride as a Potent Inducer of Glioblastoma Stem Cell Death: A Technical Overview

For Immediate Release

[City, State] – [Date] – Researchers have identified the well-established antiseptic, Methylbenzethonium chloride (MBC), as a promising agent for selectively inducing cell death in glioblastoma stem cells (GSCs), the aggressive and therapy-resistant cells believed to drive tumor recurrence in the most common and lethal form of brain cancer. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and experimental validation of MBC as a potential therapeutic agent against this challenging disease.

Glioblastoma is notorious for its poor prognosis, largely attributed to the presence of GSCs that are resistant to conventional therapies.[1][2][3] The identification of compounds that can effectively target and eliminate this cell population is a critical goal in neuro-oncology. The discovery of MBC's anti-GSC activity stemmed from a high-throughput screening of a library of biologically active compounds.

Identification through High-Throughput Screening

This compound, also known as Benzethonium chloride, was initially identified as a potent anti-cancer agent through a cell-based, phenotype-driven high-throughput screening of approximately 2,400 biologically active or clinically used compounds. The primary screen aimed to identify molecules that selectively inhibited the viability of cancer cells over normal, untransformed cells.

Quantitative Data from Initial Screening

The initial screening and subsequent validation studies revealed a significant differential in the cytotoxic effects of MBC on cancer cells versus normal cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrated this selectivity.

| Cell Line | Cell Type | IC50 (µM) after 48h incubation |

| FaDu | Hypopharyngeal Squamous Cancer | 3.8 |

| C666-1 | Nasopharyngeal Cancer | 5.3 |

| NIH 3T3 | Untransformed Mouse Embryonic Fibroblast | 42.2 |

| GM05757 | Primary Normal Human Fibroblast | 17.0 |

Mechanism of Action: Induction of Apoptosis in Cancer Stem Cells

Further investigations have elucidated that MBC's primary mechanism of inducing cell death is through the activation of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. In the context of glioblastoma stem cells, MBC is understood to trigger the intrinsic apoptotic pathway.

The PERK Signaling Pathway in Glioblastoma Stem Cells

A critical signaling pathway implicated in the survival and maintenance of glioblastoma stem cells is the Unfolded Protein Response (UPR), which is activated in response to endoplasmic reticulum (ER) stress. One of the key transducers of the UPR is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK signaling is often co-opted by cancer cells to promote survival under stressful conditions. In GSCs, the PERK pathway plays a role in maintaining their stem-like state and resistance to therapy.

While direct inhibition of PERK by MBC in GSCs is a key area of ongoing research, the current understanding points to MBC's ability to induce overwhelming ER stress, which in turn activates the apoptotic arm of the UPR.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of MBC-induced apoptosis in GSCs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on glioblastoma stem cells.

Glioblastoma Stem Cell Culture

-

Source: Patient-derived xenografts or primary glioblastoma tumors.

-

Dissociation: Tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Culture Medium: Cells are cultured in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

-

Culture Conditions: Cells are grown in non-adherent flasks to promote the formation of neurospheres, which are characteristic of GSC cultures.

Neurosphere Formation Assay

-

Cell Plating: Single GSCs are plated at a clonal density (e.g., 100 cells/well) in a 96-well plate.

-

Treatment: Cells are treated with varying concentrations of MBC or a vehicle control.

-

Incubation: Plates are incubated for 7-14 days to allow for neurosphere formation.

-

Quantification: The number and size of neurospheres are quantified using a microscope. A reduction in neurosphere formation indicates an inhibitory effect on GSC self-renewal.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: GSCs are treated with MBC for a specified time period (e.g., 24-48 hours).

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

-

-

Analysis: The percentage of apoptotic cells is calculated to determine the pro-apoptotic effect of MBC.

Western Blotting for PERK Pathway Proteins

-

Protein Extraction: GSCs are treated with MBC, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies against key PERK pathway proteins (e.g., phospho-PERK, ATF4, CHOP) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescence detection system.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating MBC's efficacy.

Conclusion and Future Directions

The identification of this compound as a molecule that can induce cell death in glioblastoma stem cells represents a significant step forward in the search for more effective treatments for this devastating disease. Its established safety profile as an antiseptic may expedite its translation into clinical trials. Future research will focus on elucidating the precise molecular interactions between MBC and the PERK signaling pathway, as well as optimizing its delivery across the blood-brain barrier for enhanced therapeutic efficacy in vivo. The data presented in this guide provide a solid foundation for further investigation into the promising role of MBC in the fight against glioblastoma.

References

- 1. research.rug.nl [research.rug.nl]

- 2. A high-throughput drug combination screen identifies an anti-glioma synergism between TH588 and PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput chemical screens identify disulfiram as an inhibitor of human glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-leishmanial Activity of Methylbenzethonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research conducted on the anti-leishmanial properties of Methylbenzethonium chloride (MBCl). The document synthesizes available data on its efficacy, details the experimental methodologies employed in key studies, and visualizes experimental workflows and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-leishmanial therapeutics.

Core Findings and Data Presentation

This compound, a quaternary ammonium (B1175870) salt, has demonstrated notable in vitro activity against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2][3] The primary mechanism of its anti-leishmanial action appears to be the induction of significant mitochondrial damage within the parasite.[1][2][3] While specific IC50 and EC50 values are not extensively reported in the preliminary literature, the existing quantitative data from in vitro studies are summarized below.

| Compound | Parasite Species | Parasite Stage | Concentration (µg/mL) | % Inhibition / Killing | Exposure Time | Reference |

| This compound | Leishmania major | Promastigotes | 2.0 | ~100% | 4 days | [1][2][3] |

| This compound | Leishmania major | Amastigotes | 2.0 | 87% | 4 days | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies utilized in the preliminary in vitro and in vivo assessments of this compound's anti-leishmanial activity.

In Vitro Susceptibility Assay

This protocol outlines the general steps for determining the in vitro efficacy of this compound against Leishmania promastigotes and amastigotes.

-

Parasite Culture: Leishmania major promastigotes are cultivated in a suitable liquid medium (e.g., Schneider's Drosophila Medium or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at a constant temperature (typically 25-27°C). Amastigotes are typically cultured within a host cell line, such as murine macrophages.

-

Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted to achieve a range of final concentrations for testing.

-

Assay Execution (Promastigotes):

-

Promastigotes in the logarithmic growth phase are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^6 cells/mL).

-

The serially diluted this compound is added to the wells. Control wells containing untreated parasites and a reference drug (e.g., Amphotericin B) are included.

-

Plates are incubated for a defined period (e.g., 72-96 hours) at the appropriate temperature.

-

-

Assay Execution (Amastigotes):

-

Host cells (e.g., murine macrophages) are seeded in 96-well plates and allowed to adhere.

-

The adherent macrophages are then infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.

-

After infection, the plates are washed to remove extracellular parasites, and fresh medium containing the serially diluted this compound is added.

-

The plates are incubated for a specified duration.

-

-

Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin (B115843) reduction assay or by direct counting using a hemocytometer. The percentage of inhibition is calculated relative to the untreated control.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Topical Treatment Model

This protocol describes a general framework for evaluating the efficacy of topical formulations of this compound in a murine model of cutaneous leishmaniasis.

-

Animal Model: BALB/c mice are typically used as the experimental model for cutaneous leishmaniasis.

-

Infection: Mice are infected with Leishmania major or Leishmania mexicana promastigotes, usually in the footpad or the base of the tail, to induce a localized cutaneous lesion.

-

Treatment Formulation: this compound is incorporated into an ointment base, often in combination with other agents like paromomycin.[4]

-

Treatment Regimen: Once lesions are established and measurable, the topical formulation is applied to the lesion site one or two times daily for a specified duration (e.g., 10 days).[4]

-

Efficacy Evaluation: The progression of the lesion is monitored by measuring its size (e.g., diameter) at regular intervals. At the end of the study, the parasite burden in the lesion can be quantified by limiting dilution assay of tissue homogenates.

-

Toxicity Assessment: The treated area is observed for signs of local toxicity, such as inflammation, erythema, or ulceration.[4]

Visualizations

The following diagrams illustrate the experimental workflow for in vitro testing and a hypothesized signaling pathway for the anti-leishmanial action of this compound.

Caption: In Vitro Anti-leishmanial Activity Experimental Workflow.

References

- 1. Leishmania major: antileishmanial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility and Stability of Methylbenzethonium Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for determining the solubility and stability of Methylbenzethonium chloride. This document is intended to serve as a foundational resource, offering detailed methodologies and insights into the factors governing the behavior of this quaternary ammonium (B1175870) compound in solution.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound is described as being readily soluble in water, alcohol, hot benzene, and chloroform.[1] It is considered insoluble in ether and carbon tetrachloride.[1] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.

Qualitative and Estimated Quantitative Solubility

A summary of the available solubility data for this compound is presented below. It is important to note that detailed quantitative solubility data in various solvents and at different temperatures is not extensively available in the public domain.

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) |

| Water | Readily Soluble[1] | 0.1643 mg/L[] |

| Alcohol | Readily Soluble[1] | Data not available |

| Hot Benzene | Readily Soluble[1] | Data not available |

| Chloroform | Readily Soluble[1], Slightly Soluble | Data not available |

| Methanol | Slightly Soluble | Data not available |

| Ether | Insoluble[1] | Data not available |

| Carbon Tetrachloride | Insoluble[1] | Data not available |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble (≥ 1.25 mg/mL in various formulations)[3] | 25 mg/mL (with ultrasonic and warming to 60°C)[3] |

Reference Data: Solubility of Benzethonium Chloride

Due to the limited quantitative data for this compound, the solubility of the structurally similar compound, Benzethonium chloride, is provided below as a reference. Studies show that the solubility of Benzethonium chloride is positively correlated with temperature in various solvents.[4][5][6]

Experimental Mole-Fraction Solubility (xexp) of Benzethonium Chloride in Pure Solvents at Different Temperatures [4][5]

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetic Acid | DMSO | DMF |

| 298.15 | 0.0018 | 0.2851 | 0.1423 | 0.0987 | 0.0561 | 0.0765 | 0.1987 | 0.0432 | 0.0654 |

| 303.15 | 0.0022 | 0.3012 | 0.1567 | 0.1098 | 0.0634 | 0.0854 | 0.2134 | 0.0498 | 0.0732 |

| 308.15 | 0.0027 | 0.3187 | 0.1723 | 0.1215 | 0.0712 | 0.0948 | 0.2298 | 0.0571 | 0.0815 |

| 313.15 | 0.0033 | 0.3378 | 0.1891 | 0.1339 | 0.0798 | 0.1047 | 0.2471 | 0.0652 | 0.0903 |

| 318.15 | 0.0040 | 0.3582 | 0.2073 | 0.1471 | 0.0891 | 0.1152 | 0.2654 | 0.0743 | 0.0998 |

Stability of this compound Solutions

The chemical stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. Key factors influencing the stability of this compound include pH, light, and temperature.

pH Stability

This compound is reported to be stable in aqueous solutions within a pH range of 4.8 to 7.0. Outside of this range, hydrolysis or precipitation may occur, which can alter its bioavailability. For long-term storage, the use of buffered solutions is recommended.

Photostability

Thermal Stability

Benzethonium chloride, a related compound, is reported to be stable for two weeks at temperatures up to 140°F (60°C). While this suggests good thermal stability, comprehensive studies on this compound are necessary to determine its degradation products and kinetics at various temperatures.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).

-

Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the saturated solution.

-

Quantification: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Assessment of Chemical Stability (Forced Degradation Studies)

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the drug substance to conditions more severe than accelerated stability testing.

General Protocol:

-

Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent.

-

Apply Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

-

Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).

-

Base Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., 60°C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Heat the solid drug substance or a solution at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and fluorescent light.

-

-

Neutralization and Dilution: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent drug and any degradation products.

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining solubility and stability.

Factors Influencing Stability

Caption: Key factors influencing the stability of this compound solutions.

References

- 1. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Methylbenzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound renowned for its broad-spectrum antimicrobial properties, demonstrating efficacy against a wide range of bacteria, fungi, and viruses.[1][2][3] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its potency and for the development of effective antimicrobial formulations. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is described herein.

Data Presentation

The following table summarizes representative MIC values of this compound against a panel of common pathogenic microorganisms. These values are illustrative and may vary depending on the specific strain and testing conditions.

| Microorganism | Gram Type/Kingdom | ATCC Strain | Representative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 1 - 4 |

| Escherichia coli | Gram-negative | 25922 | 8 - 32 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 - 64 |

| Candida albicans | Fungi | 90028 | 4 - 16 |

| Enterococcus faecalis | Gram-positive | 29212 | 2 - 8 |

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The method involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials and Reagents

-

This compound (analytical grade)

-

Sterile deionized water or a suitable solvent for this compound

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test microorganism strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

-

Sterile 96-well round-bottom microtiter plates

-

Sterile reagent reservoirs

-

Calibrated single and multichannel pipettes

-

Sterile pipette tips

-

Incubator (35 ± 2°C)

-

Spectrophotometer or McFarland standards

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer